N-[4-(acetylamino)phenyl]-5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(4-acetamidophenyl)-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a chloro group, an acetamidophenyl group, a methanesulfonyl group, and a pyrimidine carboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-acetamidophenyl)-2-methanesulfonylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the pyrimidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloro group: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the acetamidophenyl group: This step may involve acylation reactions.
Incorporation of the methanesulfonyl group: Sulfonylation reactions using methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(4-acetamidophenyl)-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
5-Chloro-N-(4-acetamidophenyl)-2-methanesulfonylpyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-acetamidophenyl)-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Rivaroxaban: An anticoagulant drug with a similar pyrimidine structure.
Linezolid: An antibiotic with structural similarities.
Uniqueness
5-Chloro-N-(4-acetamidophenyl)-2-methanesulfonylpyrimidine-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13ClN4O4S |
---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-chloro-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13ClN4O4S/c1-8(20)17-9-3-5-10(6-4-9)18-13(21)12-11(15)7-16-14(19-12)24(2,22)23/h3-7H,1-2H3,(H,17,20)(H,18,21) |
InChI Key |
JKUOPIOAUIJOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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